molecular formula C16H8Cl2F3NO3S B13895732 2-(2,6-Dichlorophenyl)-6-quinolinyl trifluoromethanesulfonate

2-(2,6-Dichlorophenyl)-6-quinolinyl trifluoromethanesulfonate

Cat. No.: B13895732
M. Wt: 422.2 g/mol
InChI Key: POZPOBDFMCNIBZ-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-6-quinolinyl trifluoromethanesulfonate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group, a quinolinyl moiety, and a trifluoromethanesulfonate group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-6-quinolinyl trifluoromethanesulfonate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-6-quinolinyl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The presence of the dichlorophenyl group makes it susceptible to nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The quinolinyl moiety can participate in redox reactions under appropriate conditions.

    Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for its synthesis.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Like sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the quinolinyl moiety.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-6-quinolinyl trifluoromethanesulfonate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-6-quinolinyl trifluoromethanesulfonate involves its interaction with specific molecular targets. The dichlorophenyl group and quinolinyl moiety can interact with enzymes and receptors, modulating their activity. The trifluoromethanesulfonate group can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,6-Dichlorophenyl)-6-quinolinyl trifluoromethanesulfonate apart is the combination of the trifluoromethanesulfonate group with the dichlorophenyl and quinolinyl moieties

Properties

Molecular Formula

C16H8Cl2F3NO3S

Molecular Weight

422.2 g/mol

IUPAC Name

[2-(2,6-dichlorophenyl)quinolin-6-yl] trifluoromethanesulfonate

InChI

InChI=1S/C16H8Cl2F3NO3S/c17-11-2-1-3-12(18)15(11)14-6-4-9-8-10(5-7-13(9)22-14)25-26(23,24)16(19,20)21/h1-8H

InChI Key

POZPOBDFMCNIBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(C=C2)C=C(C=C3)OS(=O)(=O)C(F)(F)F)Cl

Origin of Product

United States

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